Cas no 101267-36-1 (3-(2,4-dimethylphenyl)-3-methylbutanoic acid)

3-(2,4-Dimethylphenyl)-3-methylbutanoic acid is a substituted phenylbutanoic acid derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring a dimethylphenyl group and a branched alkyl chain, offers steric and electronic properties that may influence reactivity in coupling reactions or serve as a precursor for more complex molecules. The compound’s defined aromatic substitution pattern enhances selectivity in synthetic pathways, while the carboxyl group provides a versatile handle for further functionalization. Its stability under standard conditions and compatibility with common reagents make it a practical choice for research and development in fine chemical and medicinal chemistry contexts.
3-(2,4-dimethylphenyl)-3-methylbutanoic acid structure
101267-36-1 structure
Product Name:3-(2,4-dimethylphenyl)-3-methylbutanoic acid
CAS No:101267-36-1
MF:C13H18O2
MW:206.280824184418
CID:6374987
PubChem ID:79019794
Update Time:2025-06-27

3-(2,4-dimethylphenyl)-3-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2,4-dimethylphenyl)-3-methylbutanoic acid
    • AKOS017556002
    • SCHEMBL15678397
    • EN300-1830264
    • 101267-36-1
    • Inchi: 1S/C13H18O2/c1-9-5-6-11(10(2)7-9)13(3,4)8-12(14)15/h5-7H,8H2,1-4H3,(H,14,15)
    • InChI Key: FQKOGNCACUYRGS-UHFFFAOYSA-N
    • SMILES: OC(CC(C)(C)C1C=CC(C)=CC=1C)=O

Computed Properties

  • Exact Mass: 206.130679813g/mol
  • Monoisotopic Mass: 206.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 37.3Ų

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Additional information on 3-(2,4-dimethylphenyl)-3-methylbutanoic acid

Introduction to 3-(2,4-dimethylphenyl)-3-methylbutanoic Acid (CAS No. 101267-36-1)

3-(2,4-dimethylphenyl)-3-methylbutanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 101267-36-1, is a specialized organic compound with significant applications in the field of pharmaceutical research and chemical synthesis. This compound belongs to the class of aromatic carboxylic acids, characterized by a phenyl ring substituted with two methyl groups at the 2 and 4 positions, linked to a butanoic acid moiety. The unique structural features of this molecule make it a valuable intermediate in the development of various chemical and biological agents.

The molecular structure of 3-(2,4-dimethylphenyl)-3-methylbutanoic acid consists of a benzene ring substituted with two methyl groups at the ortho and para positions relative to the carboxylic acid functional group. This arrangement imparts specific electronic and steric properties to the molecule, influencing its reactivity and interactions with biological targets. The presence of both methyl groups enhances the lipophilicity of the compound, making it more soluble in organic solvents and potentially facilitating its absorption in biological systems.

In recent years, 3-(2,4-dimethylphenyl)-3-methylbutanoic acid has garnered attention in academic and industrial research due to its potential applications in drug discovery. The phenyl ring is a common motif in many bioactive molecules, often serving as a scaffold for further functionalization. The specific substitution pattern in this compound suggests its utility as a building block for synthesizing more complex pharmacophores. Researchers have explored its derivatives as candidates for modulating various biological pathways, including those involved in inflammation, pain perception, and neurological function.

One of the most compelling aspects of 3-(2,4-dimethylphenyl)-3-methylbutanoic acid is its role as an intermediate in the synthesis of more complex molecules. For instance, it has been utilized in the preparation of novel heterocyclic compounds that exhibit promising biological activity. The carboxylic acid group provides a site for further derivatization, allowing chemists to introduce additional functional groups such as amides, esters, or alcohols. These modifications can fine-tune the properties of the resulting compounds, enhancing their efficacy or selectivity for specific biological targets.

Recent studies have highlighted the potential of 3-(2,4-dimethylphenyl)-3-methylbutanoic acid in developing therapeutic agents for neurological disorders. The phenyl ring's ability to interact with neurotransmitter receptors and ion channels makes it an attractive candidate for modulating central nervous system activity. Researchers have investigated its derivatives as potential treatments for conditions such as epilepsy, depression, and neurodegenerative diseases. The lipophilicity imparted by the methyl groups may enhance blood-brain barrier penetration, improving bioavailability and therapeutic efficacy.

The synthesis of 3-(2,4-dimethylphenyl)-3-methylbutanoic acid typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include Friedel-Crafts alkylation followed by oxidation and esterification steps. Advanced techniques such as catalytic hydrogenation and cross-coupling reactions have also been employed to achieve higher yields and purities. The optimization of these synthetic pathways is crucial for ensuring scalability and cost-effectiveness in pharmaceutical production.

In addition to its pharmaceutical applications, 3-(2,4-dimethylphenyl)-3-methylbutanoic acid has found utility in materials science and chemical research. Its unique structural features make it a valuable starting material for developing novel polymers and coatings with enhanced mechanical or thermal properties. Furthermore, its role as a chiral building block has been explored in asymmetric synthesis, where it serves as a precursor for enantiomerically pure compounds with specific biological activities.

The safety profile of 3-(2,4-dimethylphenyl)-3-methylbutanoic acid is another critical consideration in its application. While not classified as hazardous under standard conditions, proper handling procedures must be followed to minimize exposure risks. Personal protective equipment such as gloves and safety goggles is recommended during handling and storage. Additionally, storage conditions should be controlled to prevent degradation or contamination.

The future prospects for 3-(2,4-dimethylphenyl)-3-methylbutanoic acid are promising given its versatility and potential applications across multiple disciplines. Ongoing research aims to expand its utility by exploring new synthetic methodologies and discovering novel derivatives with enhanced biological activity. Collaborative efforts between academia and industry are essential to translate these findings into tangible therapeutic agents that address unmet medical needs.

In conclusion, 3-(2,4-dimethylphenyl)-3-methylbutanoic acid (CAS No. 101267-36-1) represents a significant compound with broad applications in pharmaceuticals、chemical synthesis、and materials science。 Its unique structural features、reactivity、and potential biological activities make it a valuable asset for researchers seeking innovative solutions across various scientific domains。 As our understanding of its properties continues to evolve, so too will its role in advancing scientific discovery and technological innovation.

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